

Pyrrolidine-2-carboxamide structure and CAS number.

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Compound of Interest

Compound Name: *Pyrrolidine-2-carboxamide*

Cat. No.: *B126068*

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An In-depth Technical Guide to **Pyrrolidine-2-carboxamide** for Researchers and Drug Development Professionals

Introduction

Pyrrolidine-2-carboxamide and its derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. This core structure is a foundational component for a multitude of biologically active molecules, demonstrating a broad range of therapeutic applications. Its prevalence in numerous natural products and synthetic drugs underscores its importance as a versatile building block for developing novel therapeutic agents. Derivatives have been investigated for their potential as anticancer, anti-diabetic, and anti-tuberculosis agents.^{[1][2]}

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological significance of **pyrrolidine-2-carboxamide**, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Pyrrolidine-2-carboxamide is a derivative of the amino acid proline, where the carboxylic acid group is replaced by a carboxamide group. The core structure consists of a five-membered saturated pyrrolidine ring with a carboxamide group attached at the 2-position. The presence of a chiral center at the C2 position gives rise to two enantiomers: (S)-**pyrrolidine-2-carboxamide** (L-prolinamide) and (R)-**pyrrolidine-2-carboxamide** (D-prolinamide), in addition to the racemic mixture.

Chemical Structure of **Pyrrolidine-2-carboxamide**:

Physicochemical Properties and CAS Numbers

The following tables summarize key quantitative data for **Pyrrolidine-2-carboxamide** and its common forms.

Identifier	(S)-Pyrrolidine-2-carboxamide	(R)-Pyrrolidine-2-carboxamide	Racemic Pyrrolidine-2-carboxamide
CAS Number	7531-52-4[3]	62937-45-5[4][5][6]	58274-20-7[7]
Molecular Formula	C ₅ H ₁₀ N ₂ O[3]	C ₅ H ₁₀ N ₂ O[4]	C ₅ H ₁₀ N ₂ O[7]
Molar Mass	114.15 g/mol [3]	114.15 g/mol [4]	114.15 g/mol [7]
Melting Point	95-97 °C[3]	Not specified	104 °C[2]
Density	~1.10 g/cm ³ [3]	~1.11 g/cm ³ [4]	Not specified
Solubility	Soluble in water and ethanol.[3]	Soluble in water.[4]	Soluble in water (>17.1 µg/mL at pH 7.4).[7]
InChIKey	VLJNHYLEOZPXFV-WCCKRBBISA-N	VLJNHYLEOZPXFV-GSVOUGTGSA-N	VLJNHYLEOZPXFV-UHFFFAOYSA-N[7]
SMILES	C1C--INVALID-LINK--C(=O)N	C1C--INVALID-LINK--C(=O)N	C1CC(NC1)C(=O)N[7]

Hydrochloride Salt Forms	(S)-Pyrrolidine-2-carboxamide HCl	Racemic Pyrrolidine-2-carboxamide HCl
CAS Number	42429-27-6[8]	115630-49-4[9]
Molecular Formula	C ₅ H ₁₁ ClN ₂ O[8]	C ₅ H ₁₁ ClN ₂ O[9]
Molar Mass	150.61 g/mol	150.61 g/mol [9]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a **pyrrolidine-2-carboxamide** derivative and for assessing its biological activity.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

This protocol describes a key intermediate's synthesis for dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, starting from L-proline.[\[10\]](#)

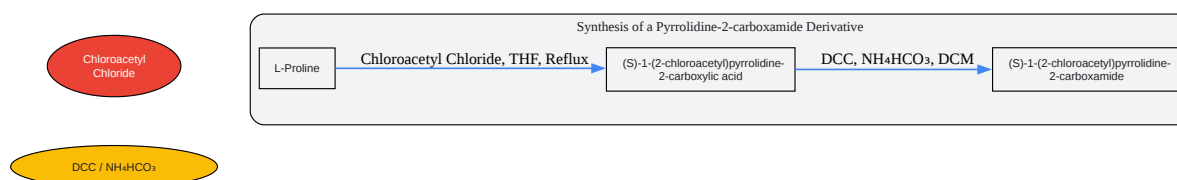
Step 1: N-Acylation of L-Proline

- Suspend L-proline (0.174 mol) in tetrahydrofuran (THF, 200 mL).
- Add chloroacetyl chloride (0.261 mol) to the suspension at room temperature.
- Reflux the reaction mixture for 2 hours.
- After completion, cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes.
- Add saturated brine (20 mL) and ethyl acetate (200 mL).
- Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Amide Formation

- Dissolve the product from Step 1 (0.052 mol) in dichloromethane (DCM, 200 mL).
- Slowly add a solution of dicyclohexylcarbodiimide (DCC, 0.052 mol) in DCM at 10-15 °C.
- Stir the mixture at room temperature for 1 hour.
- Add ammonium bicarbonate (0.522 mol) and stir for an additional hour.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the mixture and wash the residue with DCM.
- Concentrate the filtrate under vacuum to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.



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Caption: Synthetic workflow for a key Vildagliptin intermediate.

Enzyme Inhibition Assay: InhA Inhibitor Screening

Pyrrolidine carboxamides have been identified as potent inhibitors of InhA, a key enzyme in *Mycobacterium tuberculosis*.^{[2][11]} The following is a generalized protocol for screening these compounds.

- Enzyme and Substrate Preparation: Prepare solutions of purified InhA enzyme, NADH cofactor, and the substrate 2-trans-dodecenoyl-CoA in an appropriate buffer (e.g., Tris-HCl or phosphate buffer) at a suitable pH.
- Compound Preparation: Dissolve test compounds (**pyrrolidine-2-carboxamide** derivatives) in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.
- Assay Execution:
 - In a 96-well plate, add the InhA enzyme, NADH, and the test compound to each well. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

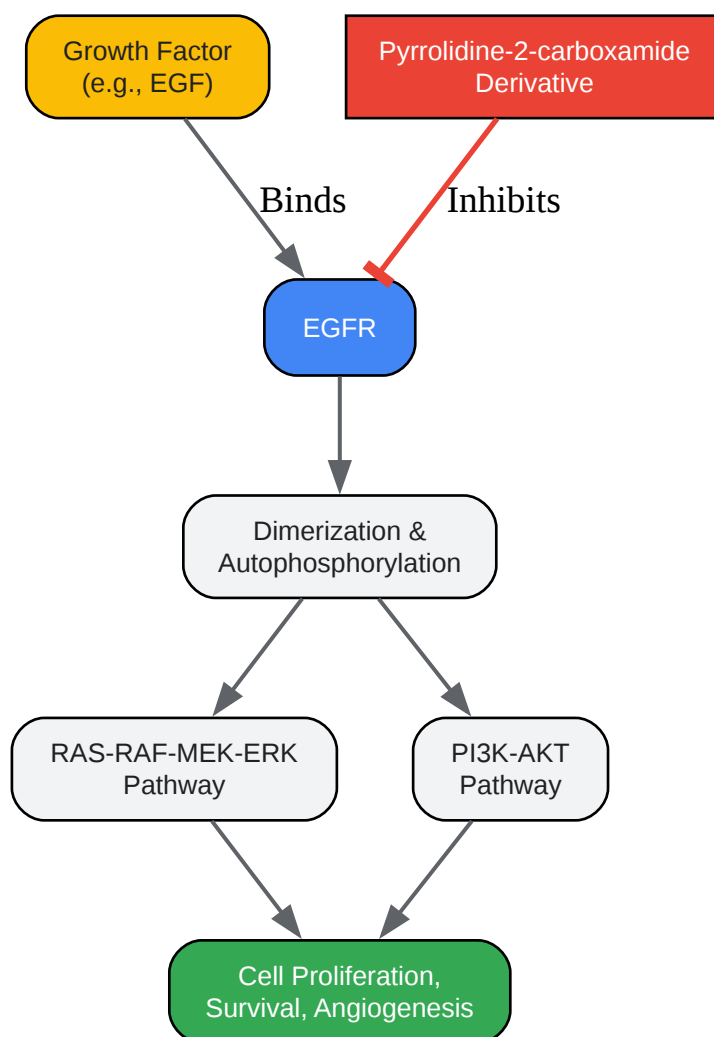
- Incubate the plate for a predetermined time at a constant temperature (e.g., 25°C) to allow for compound binding.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the oxidation of NADH.
- Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Biological Significance and Applications

The **pyrrolidine-2-carboxamide** scaffold is a cornerstone in the development of various therapeutic agents. Its rigid structure provides a well-defined orientation for functional groups, making it an excellent framework for designing selective inhibitors and molecular probes.^[1]

Anticancer Activity

Derivatives of **pyrrolidine-2-carboxamide** have shown significant potential as anticancer agents. They have been designed as dual inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).^[12] Inhibition of these pathways can halt cell proliferation and induce apoptosis in cancer cells. Some analogues have demonstrated potent activity against hepatocellular carcinoma by inducing apoptosis, potentially through the activation of PKCδ.^[2]



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Caption: Inhibition of the EGFR signaling pathway by a derivative.

Anti-infective Agents

A significant area of research involves the use of pyrrolidine carboxamides as inhibitors of the *Mycobacterium tuberculosis* enzyme InhA.[2][11] InhA is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting this enzyme, these compounds disrupt cell wall formation, leading to bacterial death. This mechanism offers a promising strategy for developing new anti-tuberculosis drugs, particularly for combating multi-drug resistant strains.[2][11]

Anti-diabetic Drugs

The pyrrolidine scaffold is integral to the structure of gliptins, a class of oral anti-diabetic drugs. For instance, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, derived from (S)-**pyrrolidine-2-carboxamide**, is a key intermediate in the synthesis of Vildagliptin.[10] Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases incretin levels, which in turn enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner.

Conclusion

The **pyrrolidine-2-carboxamide** core is a highly versatile and valuable scaffold in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of therapies for cancer, infectious diseases, and metabolic disorders. The synthetic tractability and the ability to finely tune its pharmacological properties through substitution make it an enduring focus for medicinal chemists and drug development professionals.[2] Further exploration of this chemical space is poised to yield next-generation therapeutics with improved efficacy and safety profiles.

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